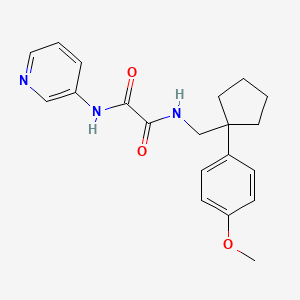

Methyl 3-amino-4-(tert-butyl)benzoate

Vue d'ensemble

Description

“Methyl 3-amino-4-(tert-butyl)benzoate” is a chemical compound with the CAS Number: 24812-91-7 . It has a molecular weight of 207.27 . The compound is a colorless liquid .

Molecular Structure Analysis

The linear formula of “this compound” is C12H17NO2 . The structure of the compound can be represented as 1S/C12H17NO2/c1-12(2,3)9-6-5-8(7-10(9)13)11(14)15-4/h5-7H,13H2,1-4H3 .Physical And Chemical Properties Analysis

“this compound” is a colorless liquid . It has a molecular weight of 207.27 . The compound should be stored at temperatures between 0-8°C .Mécanisme D'action

Methyl 3-amino-4-(tert-butyl)benzoate acts as a competitive inhibitor of acetylcholinesterase and butyrylcholinesterase. It binds to the active site of these enzymes, preventing the breakdown of acetylcholine. This leads to an increase in acetylcholine levels, which can have a variety of effects on the body, including increased muscle contraction, improved cognitive function, and reduced inflammation.

Biochemical and Physiological Effects:

The biochemical and physiological effects of this compound are varied and depend on the specific enzyme being inhibited. Inhibition of acetylcholinesterase can lead to increased muscle contraction, improved cognitive function, and reduced inflammation. Inhibition of butyrylcholinesterase can lead to an increase in the levels of certain hormones, such as insulin and glucagon, which can have a variety of effects on the body.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of using Methyl 3-amino-4-(tert-butyl)benzoate in lab experiments is its ability to act as a potent inhibitor of certain enzymes. This makes it a valuable tool for studying the role of these enzymes in various biological processes. However, there are also some limitations to its use. For example, its effects on the body are dependent on the specific enzyme being inhibited, and it may not be suitable for all types of experiments.

Orientations Futures

There are many potential future directions for research on Methyl 3-amino-4-(tert-butyl)benzoate. One area of interest is its potential use as a treatment for certain medical conditions, such as Alzheimer's disease and inflammation. Another area of interest is its potential use as a tool for studying the role of acetylcholine in various biological processes. Further research is needed to fully understand the potential applications of this compound in scientific research and medicine.

Conclusion:

This compound is a valuable tool for scientific research, thanks to its ability to act as a potent inhibitor of certain enzymes. Its unique properties make it a valuable tool for studying the role of these enzymes in various biological processes. Further research is needed to fully understand its potential applications in medicine and scientific research.

Applications De Recherche Scientifique

Methyl 3-amino-4-(tert-butyl)benzoate is widely used in scientific research for its ability to inhibit certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. These enzymes are involved in the breakdown of the neurotransmitter acetylcholine, which plays a crucial role in the nervous system. Inhibition of these enzymes can lead to an increase in acetylcholine levels, which can have a variety of effects on the body.

Safety and Hazards

Propriétés

IUPAC Name |

methyl 3-amino-4-tert-butylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-12(2,3)9-6-5-8(7-10(9)13)11(14)15-4/h5-7H,13H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTKXSCHMXBZLGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(C=C(C=C1)C(=O)OC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}thiophene-2-carboxamide](/img/structure/B2677496.png)

![1,9-Dioxaspiro[5.5]undecane-4-carboximidamide hydrochloride](/img/structure/B2677498.png)

![2,2-Dimethyl-1-[4-(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B2677503.png)

![[1,2,3]Triazolo[1,5-a]pyridine-4-carboxylic acid](/img/structure/B2677510.png)

![3-Propan-2-yl-5-[[4-(6-pyridin-4-ylpyridazin-3-yl)piperazin-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B2677517.png)